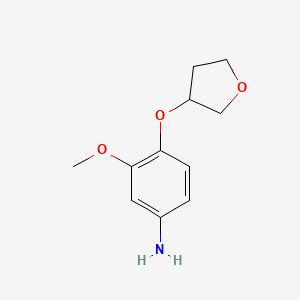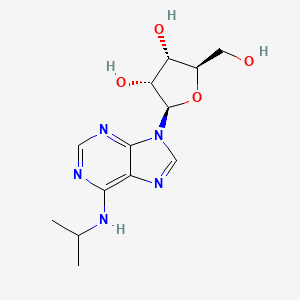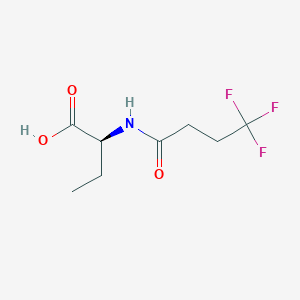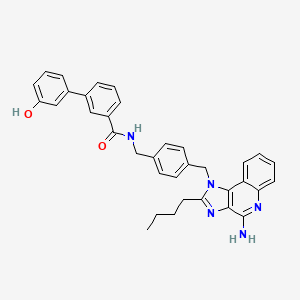
IMD-biphenylA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IMD-biphenylA is a novel imidazoquinolinone-based dimer that functions as an NF-κB immunomodulator. It enhances the adjuvant properties of small molecule immune potentiators, making it a valuable compound in the field of immunology .
Métodos De Preparación
The synthesis of IMD-biphenylA involves the conjugation of a TLR 7/8 imidazoquinolinone derivative with a conjugatable amine handle to vanillin, catechol, and honokiol derivatives The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the dimer structure
Análisis De Reacciones Químicas
IMD-biphenylA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Aplicaciones Científicas De Investigación
IMD-biphenylA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of imidazoquinolinone-based dimers in various chemical reactions.
Industry: Its role as an immunomodulator makes it valuable in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
IMD-biphenylA exerts its effects by modulating the NF-κB signaling pathway. It enhances the adjuvant properties of small molecule immune potentiators by improving their ability to activate immune responses . The molecular targets involved include various components of the NF-κB pathway, such as IκBα and RelA/p65 .
Comparación Con Compuestos Similares
IMD-biphenylA is unique due to its imidazoquinolinone-based dimer structure and its specific function as an NF-κB immunomodulator. Similar compounds include:
IMD-biphenylB: Another imidazoquinolinone-based dimer with similar immunomodulatory properties.
IMD-biphenylC: Functions similarly to this compound but with different structural modifications.
Tectochrysin: An antioxidant that also modulates NF-κB signaling.
These compounds share similar mechanisms of action but differ in their specific structures and the extent of their effects on the NF-κB pathway.
Propiedades
Fórmula molecular |
C35H33N5O2 |
|---|---|
Peso molecular |
555.7 g/mol |
Nombre IUPAC |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-3-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O2/c1-2-3-14-31-39-32-33(29-12-4-5-13-30(29)38-34(32)36)40(31)22-24-17-15-23(16-18-24)21-37-35(42)27-10-6-8-25(19-27)26-9-7-11-28(41)20-26/h4-13,15-20,41H,2-3,14,21-22H2,1H3,(H2,36,38)(H,37,42) |
Clave InChI |
JQAJCISPYMOPPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=CC=CC(=C4)C5=CC(=CC=C5)O)C6=CC=CC=C6N=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


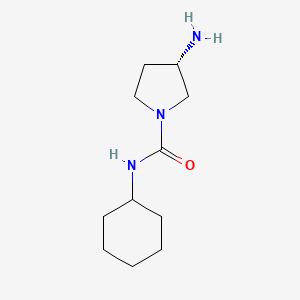
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
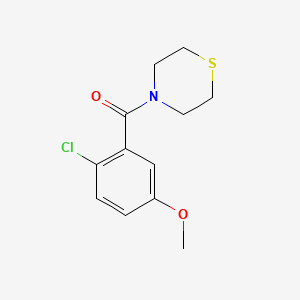
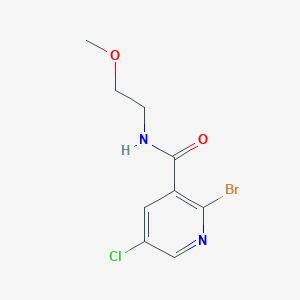
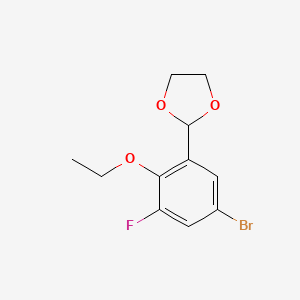
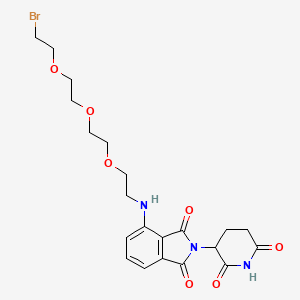
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

